molecular formula C9H17BO2 B13456783 (2-Cyclohexylcyclopropyl)boronic acid

(2-Cyclohexylcyclopropyl)boronic acid

Cat. No.: B13456783
M. Wt: 168.04 g/mol
InChI Key: GBIACPIRGOMMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclohexylcyclopropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclopropyl ring, which is further substituted with a cyclohexyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylcyclopropyl)boronic acid typically involves the borylation of cyclopropyl derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with cyclopropyl halides under palladium catalysis . The reaction conditions are generally mild, and the use of bases such as potassium acetate is crucial for the success of the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of boronic acid components can make the process more cost-effective .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclohexylcyclopropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Bases: Such as potassium acetate for borylation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols/Ketones: Formed from oxidation reactions.

Scientific Research Applications

(2-Cyclohexylcyclopropyl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.

    Cyclopropylboronic Acid: Similar in structure but lacks the cyclohexyl group.

    Cyclohexylboronic Acid: Similar in structure but lacks the cyclopropyl group.

Uniqueness: (2-Cyclohexylcyclopropyl)boronic acid is unique due to the presence of both cyclopropyl and cyclohexyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound in the synthesis of complex molecules and in the development of boron-containing drugs and materials .

Properties

Molecular Formula

C9H17BO2

Molecular Weight

168.04 g/mol

IUPAC Name

(2-cyclohexylcyclopropyl)boronic acid

InChI

InChI=1S/C9H17BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h7-9,11-12H,1-6H2

InChI Key

GBIACPIRGOMMPZ-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1C2CCCCC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.